molecular formula C10H14O B14688726 Deca-2,4,6-trienal CAS No. 25462-05-9

Deca-2,4,6-trienal

Cat. No.: B14688726
CAS No.: 25462-05-9
M. Wt: 150.22 g/mol
InChI Key: DJRSBBCVHHMMLH-UHFFFAOYSA-N
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Description

Deca-2,4,6-trienal is an organic compound characterized by its conjugated triene structure. It is an aldehyde with a molecular formula of C10H12O. This compound is known for its distinct aroma and is found in various natural sources, including certain plants and food products. Its unique structure and properties make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-2,4,6-trienal can be synthesized through several methods. One common approach involves the biotransformation of linoleic acid using plant enzymes. This process typically involves the catalytic action of lipoxygenase (LOX) on linoleic acid in the presence of oxygen, forming 9-hydroperoxylinoleic acid, which is then transformed by hydroperoxide lyase (HPL) to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through controlled biotechnological processes. These methods leverage the regio- and stereospecific reactions catalyzed by enzymes to ensure high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Deca-2,4,6-trienal undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This reaction typically results in the formation of alcohols.

    Substitution: This reaction can occur at the aldehyde group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the desired product but often involve nucleophiles and catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various aldehyde derivatives.

Scientific Research Applications

Deca-2,4,6-trienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which deca-2,4,6-trienal exerts its effects involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. Additionally, its conjugated triene structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: Deca-2,4,6-trienal is unique due to its specific aroma profile and its versatile reactivity in both biological and chemical contexts. Its ability to undergo various reactions and its presence in natural sources make it a valuable compound for research and industrial applications.

Properties

CAS No.

25462-05-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

deca-2,4,6-trienal

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3

InChI Key

DJRSBBCVHHMMLH-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC=CC=O

Origin of Product

United States

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